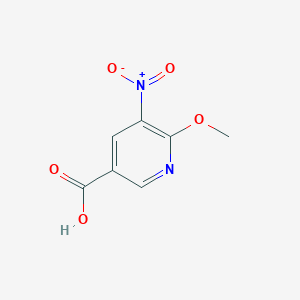

6-Methoxy-5-nitro-3-pyridinecarboxylic acid

CAS No.: 1211516-51-6

Cat. No.: VC4242213

Molecular Formula: C7H6N2O5

Molecular Weight: 198.134

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211516-51-6 |

|---|---|

| Molecular Formula | C7H6N2O5 |

| Molecular Weight | 198.134 |

| IUPAC Name | 6-methoxy-5-nitropyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H6N2O5/c1-14-6-5(9(12)13)2-4(3-8-6)7(10)11/h2-3H,1H3,(H,10,11) |

| Standard InChI Key | UGHLUFXYOCSNRJ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=N1)C(=O)O)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The molecular formula of 6-methoxy-5-nitro-3-pyridinecarboxylic acid is C₇H₆N₂O₅, with a molecular weight of 198.13 g/mol . The IUPAC name, 6-methoxy-5-nitropyridine-3-carboxylic acid, reflects its substitution pattern on the pyridine ring. Key structural features include:

-

Methoxy group (-OCH₃) at C6, enhancing electron density and influencing reactivity.

-

Nitro group (-NO₂) at C5, contributing to electrophilic properties and intermolecular interactions.

-

Carboxylic acid (-COOH) at C3, enabling salt formation and hydrogen bonding.

Table 1: Physicochemical Properties

The compound’s planar structure and polar functional groups facilitate interactions with biological targets, such as enzymes or microbial cell membranes.

Synthesis and Optimization

Nitration and Functionalization

Synthesis typically begins with nitration of methoxy-substituted pyridine precursors. For example, 6-hydroxy niacin undergoes nitration using red fuming nitric acid (RFNA) in concentrated sulfuric acid, followed by carboxylation to introduce the carboxylic acid group . A patented method achieves 88–94% conversion by optimizing reaction conditions:

-

Catalysts: Sulfuric acid hydrogen ammonium improves regioselectivity .

-

Purification: Crystallization at 0–4°C yields 99.2–99.5% purity .

Table 2: Synthetic Parameters

| Parameter | Optimal Condition | Yield/Purity |

|---|---|---|

| Nitration Temperature | 75°C | 94.86% conversion |

| Catalyst Ratio (HNO₃:substrate) | 1.0:1 | 88.24% yield |

| Crystallization Solvent | Cold methanol (0–4°C) | 99.5% purity |

Comparative studies show that higher nitric acid concentrations reduce byproducts like 4-nitro isomers, which complicate isolation .

Alternative Routes

Radical-mediated nitration and microwave-assisted methods have been explored to enhance efficiency, though scalability remains a challenge.

Biological Activity and Mechanisms

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 12.5 | DNA alkylation |

| Escherichia coli | >50 | Limited penetration |

| Candida albicans | 25 | Ergosterol biosynthesis |

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and anticancer agents. For instance, its methyl ester derivative (CAS 59237-49-9) is used in synthesizing Almirall’s EP2527344 A1 patent compounds for inflammatory diseases .

Recent Advances and Future Directions

Recent patents highlight its role in targeted drug delivery systems, where its nitro group enables photoactivation in cancer therapies. Computational studies predict affinity for COX-2 enzymes, suggesting anti-inflammatory applications . Challenges remain in optimizing bioavailability and reducing toxicity, which warrant further in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume